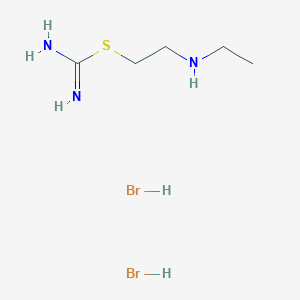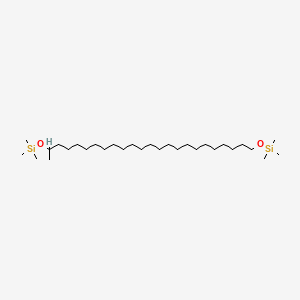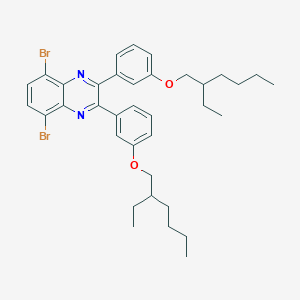
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline is a complex organic compound with the molecular formula C36H44Br2N2O2 and a molecular weight of 696.55 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Vorbereitungsmethoden
The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon . Industrial production methods may involve large-scale bromination and subsequent functionalization processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline involves its interaction with specific molecular targets and pathways. The bromine atoms and ethylhexyloxy groups play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,8-Dibromo-2,3-bis(3-(2-ethylhexyloxy)phenyl)quinoxaline include:
5,8-Dibromo-2,3-diphenylquinoxaline: This compound lacks the ethylhexyloxy groups, which may affect its solubility and reactivity.
5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline: The presence of octyloxy groups instead of ethylhexyloxy groups can influence the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and application potential compared to its analogs.
Eigenschaften
Molekularformel |
C36H44Br2N2O2 |
|---|---|
Molekulargewicht |
696.6 g/mol |
IUPAC-Name |
5,8-dibromo-2,3-bis[3-(2-ethylhexoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C36H44Br2N2O2/c1-5-9-13-25(7-3)23-41-29-17-11-15-27(21-29)33-34(40-36-32(38)20-19-31(37)35(36)39-33)28-16-12-18-30(22-28)42-24-26(8-4)14-10-6-2/h11-12,15-22,25-26H,5-10,13-14,23-24H2,1-4H3 |
InChI-Schlüssel |
CCXZZZBCJAZUCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCC(CC)CCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


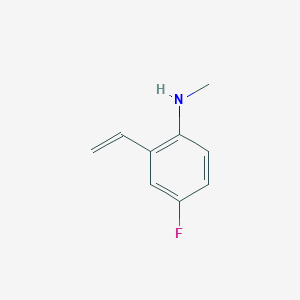
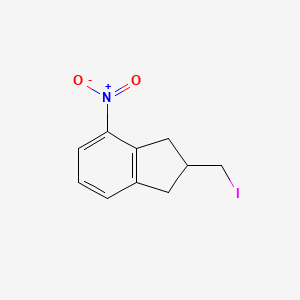
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
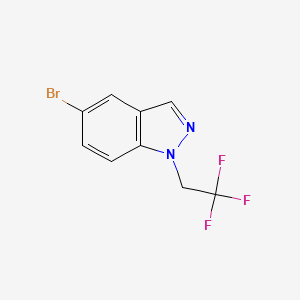
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
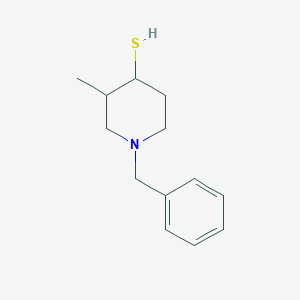




![(5,7-Dichlorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13965727.png)
